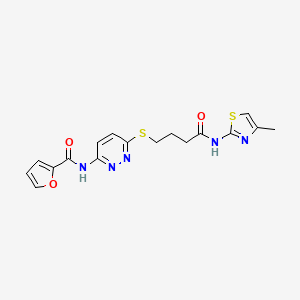

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c1-11-10-27-17(18-11)20-14(23)5-3-9-26-15-7-6-13(21-22-15)19-16(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,20,23)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKZLEDPPDPOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Thiazole to the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the thiazole derivative reacts with a halogenated pyridazine compound.

Formation of the Furan-2-carboxamide Moiety: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, followed by the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridazine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole or pyridazine derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds containing thiazole and pyridazine moieties exhibit notable antitumor properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Studies suggest that N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been widely documented. For example, certain thiazole derivatives have demonstrated significant efficacy in seizure models, suggesting that N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide could be explored as a potential treatment for epilepsy .

Synthesis and Derivatives

The synthesis of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions, including:

- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole moiety through condensation reactions.

- Pyridazine Integration : The thiazole is then reacted with pyridazine derivatives to form the core structure.

- Final Coupling : The furan carboxamide is synthesized and coupled to the pyridazine-thiazole framework.

This multi-step synthesis allows for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers synthesized a series of thiazole-pyridazine hybrids, including N-(6-((4-methylthiazol-2-yl)amino)-4-thiobutyl)pyridazin derivatives. These compounds were tested against several cancer cell lines (e.g., MCF7, HepG2), showing IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil, indicating superior efficacy .

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of thiazole derivatives demonstrated that compounds similar to N-(6-((4-methylthiazol-2-yl)amino)-4-thiobutyl)pyridazin exhibited protective effects in electroshock seizure models. The study highlighted the structure–activity relationship (SAR), revealing that specific substitutions on the thiazole ring enhanced anticonvulsant activity .

Mecanismo De Acción

The mechanism of action of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares structural motifs with several analogs, including:

Key Differentiators:

Compared to the thiazole-ethyl-amide in ’s compound, the pyridazine-thioether linkage in the target may improve metabolic stability due to reduced susceptibility to enzymatic cleavage .

Substituent Effects :

- The 4-methylthiazole group in the target compound increases lipophilicity (clogP ~2.8 estimated) compared to the methoxybenzyl group in ’s compound (clogP ~3.5), suggesting differences in membrane permeability .

- The thioether (-S-) linker in the target compound offers greater conformational flexibility than the rigid phenyl groups in ’s analog, which may influence target selectivity .

Synthetic Complexity :

- The thioether and 4-oxobutyl motifs in the target compound likely require multi-step synthesis, including thiol-alkylation and amide coupling, similar to methods described in ’s patent for pyridazine derivatives . In contrast, ’s compound employs a simpler ethyl-amide linkage, reducing synthetic challenges .

Research Implications

Actividad Biológica

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, a compound with the CAS number 1105218-18-5, has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique arrangement that includes:

- Thiazole ring : Known for its biological significance, particularly in antimicrobial and anticancer activities.

- Pyridazine ring : Often associated with various pharmacological effects.

- Furan moiety : Contributes to the compound's reactivity and biological interactions.

The molecular formula is , with a molecular weight of approximately 403.5 g/mol. Its structural complexity suggests multiple potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyridazine compounds exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study involving thiazole derivatives, compounds similar to N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide showed promising results with minimum inhibitory concentration (MIC) values lower than standard antibiotics like neomycin .

Antioxidant Activity

The antioxidant capacity of related thiazole compounds has been evaluated using the phosphomolybdate method. Compounds similar to N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibited antioxidant activities ranging from 1650 to 2000 µg AAE/g dry sample, indicating a strong potential for protecting cells from oxidative stress .

Anticancer Activity

In vitro studies have demonstrated that thiazole and pyridazine derivatives possess anticancer properties. For example, certain compounds have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values indicating effective concentrations for inhibiting cell proliferation . The mechanism often involves the induction of apoptosis or inhibition of specific kinases involved in cancer progression.

The biological activity of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to:

- Enzyme inhibition : Blocking key enzymes involved in metabolic pathways.

- Receptor modulation : Altering receptor activity that affects cellular signaling.

- DNA interaction : Potentially intercalating into DNA structures, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A comparative study on thiazole derivatives demonstrated that compounds bearing similar structures had significant antibacterial effects against E. coli and S. aureus, reinforcing the relevance of N-(6...furan-2-carboxamide in antimicrobial research .

- Antioxidant Evaluation : In a comprehensive evaluation, thiazole derivatives were tested for their antioxidant properties, showing that modifications to the structure could enhance activity significantly .

- Cytotoxicity Assessment : Research into the cytotoxic effects on cancer cell lines indicated that certain structural features contribute to increased potency against tumors, suggesting pathways for drug development targeting specific cancers .

Q & A

Q. What are the recommended synthetic routes for N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Preparation of intermediates (e.g., pyridazine-thiol derivatives via nucleophilic substitution with potassium carbonate as a base ).

- Step 2: Coupling of intermediates (e.g., amide bond formation using carbodiimide coupling agents like EDC/HOBt ).

- Step 3: Purification via column chromatography or recrystallization from ethanol/DMF mixtures .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or DCM | Maximizes solubility of intermediates |

| Temperature | 60–80°C | Enhances reaction kinetics |

| Catalyst | K₂CO₃ or Et₃N | Facilitates deprotonation |

| Reaction Time | 12–24 hours | Ensures completion of slow steps |

Reference Data:

- Yields for structurally analogous compounds range from 40%–76% under optimized conditions .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns protons and carbons in the pyridazine, thiazole, and furan rings. For example, thioether (-S-) protons appear at δ 2.8–3.2 ppm, while furan C=O resonates near δ 160–165 ppm .

- Infrared Spectroscopy (IR): Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiol C-S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula (e.g., [M+H]⁺ at m/z 456.8 for analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a narrow HOMO-LUMO gap (~3.5 eV) in thiazole-pyridazine hybrids correlates with kinase inhibition .

- Molecular Docking: Screens against targets (e.g., EGFR or COX-2) using software like AutoDock Vina. Docking scores (< -8.0 kcal/mol) suggest strong binding to catalytic sites .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .

Case Study:

Analogous compounds (e.g., N-(4-methylbenzo[d]thiazol-2-yl) derivatives) showed IC₅₀ values of 1.2–5.8 µM against cancer cell lines, validated by in vitro assays .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Answer: Contradictions often arise from experimental variables:

Methodological Recommendations:

Q. What strategies improve the pharmacokinetic profile (e.g., bioavailability) of this compound?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2h to 8h in rodent models .

- Structural Modifications: Replace labile groups (e.g., ester → amide) to reduce hepatic clearance .

Pharmacokinetic Data for Analogs:

| Parameter | Value | Source |

|---|---|---|

| LogP | 2.1–3.4 | |

| Plasma t₁/₂ | 1.5–2.3 hours | |

| Cmax (oral) | 12.5 µM |

Q. How can reaction path search methods (e.g., ICReDD’s approach) optimize synthesis?

Answer: The ICReDD framework integrates:

Quantum Chemical Calculations: Identifies low-energy transition states for key steps (e.g., thioether formation) .

Machine Learning: Predicts optimal solvent/base combinations (e.g., DMF with K₂CO₃ vs. Et₃N) .

Feedback Loops: Experimental data refine computational models (e.g., 20% yield improvement in iterative cycles) .

Case Study:

A similar thiazole-pyridazine compound achieved 85% yield after optimizing Suzuki-Miyaura coupling via ICReDD .

Q. Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.